
2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester is an organic compound with the molecular formula C17H16O2. This compound is a derivative of cinnamic acid, where the hydrogen atom of the carboxyl group is replaced by a 2,4-dimethylphenyl group. It is known for its applications in various fields, including chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester typically involves the esterification of cinnamic acid with 2,4-dimethylphenol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. One common approach is the use of acid chlorides, where cinnamoyl chloride reacts with 2,4-dimethylphenol in the presence of a base such as pyridine. This method offers higher yields and is more suitable for large-scale production.
化学反应分析
Types of Reactions
2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 3-phenyl-2-propenoic acid.
Reduction: Formation of 3-phenyl-2-propenol.
Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.
科学研究应用
2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of polymers, resins, and coatings due to its chemical stability and reactivity.
作用机制
The mechanism of action of 2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release cinnamic acid, which is known to inhibit certain enzymes and pathways. The phenyl ring can also participate in various biochemical interactions, contributing to the compound’s overall biological activity.
相似化合物的比较
Similar Compounds
Cinnamic acid: The parent compound, known for its antimicrobial and antioxidant properties.
2-Propenoic acid, 3-phenyl-, pentyl ester: Another ester derivative with similar chemical properties.
2-Propenoic acid, 3-phenyl-, 1-ethenyl-1,5-dimethyl-4-hexenyl ester: A structurally related compound with different ester groups.
Uniqueness
2-Propenoic acid, 3-phenyl-, 2,4-dimethylphenyl ester is unique due to the presence of the 2,4-dimethylphenyl group, which imparts distinct chemical and biological properties
属性
CAS 编号 |
89329-18-0 |
|---|---|
分子式 |
C17H16O2 |
分子量 |
252.31 g/mol |
IUPAC 名称 |
(2,4-dimethylphenyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H16O2/c1-13-8-10-16(14(2)12-13)19-17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3 |
InChI 键 |
CBMLMMPGEQXBRF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OC(=O)C=CC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


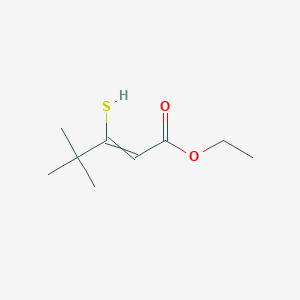
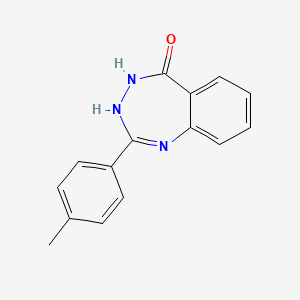
![Pyridine, 3-[[(4-methylphenyl)thio]methyl]-](/img/structure/B14392727.png)

![N-{1-[3,5-Bis(benzyloxy)phenyl]ethylidene}hydroxylamine](/img/structure/B14392737.png)
![1-[(3,3-Dimethylbutyl)tellanyl]-3,3-dimethylbutane](/img/structure/B14392739.png)
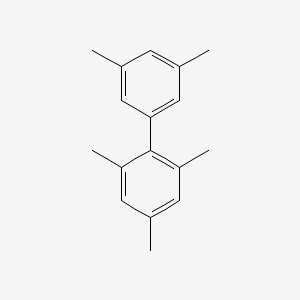
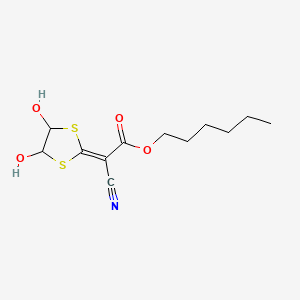
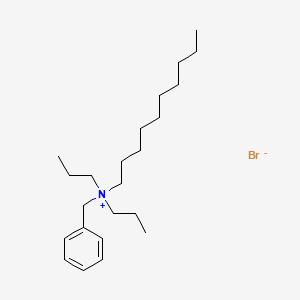
![(2R)-2-[(6-Phenylpyridin-2-yl)oxy]propan-1-ol](/img/structure/B14392777.png)
![2-Diazonio-1-[2-(methylamino)ethoxy]ethen-1-olate](/img/structure/B14392781.png)
![1-{[(Butoxymethyl)selanyl]methoxy}butane](/img/structure/B14392788.png)
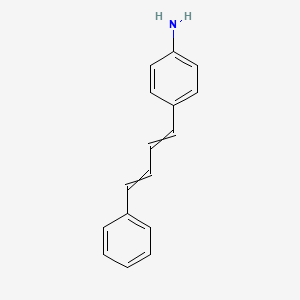
![2,2'-[(2-Bromo-1,3-phenylene)di(ethene-2,1-diyl)]dinaphthalene](/img/structure/B14392799.png)
